molecular formula C20H22N2O2S2 B11108737 Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Tert-butyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11108737
M. Wt: 386.5 g/mol
InChI Key: TUZFOZXNYNZNKE-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a quinoline ring, a thiophene ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a quinoline derivative with a thiophene compound under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of environmentally friendly solvents and reagents is prioritized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may result in the formation of a reduced quinoline or thiophene ring.

Scientific Research Applications

TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets within a biological system. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-2-PYRIDINYL]SULFANYL}ACETATE
  • TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-6-PHENYL-2-PYRIDINYL]SULFANYL}ACETATE

Uniqueness

TERT-BUTYL 2-{[3-CYANO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is unique due to its combination of a quinoline ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C20H22N2O2S2/c1-20(2,3)24-17(23)12-26-19-14(11-21)18(16-9-6-10-25-16)13-7-4-5-8-15(13)22-19/h6,9-10H,4-5,7-8,12H2,1-3H3

InChI Key

TUZFOZXNYNZNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

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